3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide
Description
This compound belongs to the class of chloro-substituted propanamides, featuring a thieno[3,4-c]pyrazol scaffold substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-21-11-4-2-10(3-5-11)19-15(17-14(20)6-7-16)12-8-22-9-13(12)18-19/h2-5H,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRRBPIFGDUXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl derivative reacts with the thienopyrazole core.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, where the thienopyrazole derivative reacts with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
Compound 7d (3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide)
- Core Structure: Quinazolinone (4-oxo-quinazoline) instead of thienopyrazol.
- Substituents: Phenoxymethyl group at position 2.
- Physical Properties : Melting point 138–140°C, yield 69%.
- Spectroscopy : IR peaks at 1680 cm⁻¹ (C=O), ¹H NMR δ 3.75–4.25 ppm (methylene groups) .
Compound 7e (3-Chloro-N-(2-((2-chlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide)
Key Differences :
- Thienopyrazol derivatives may exhibit distinct electronic profiles due to sulfur’s electronegativity and the fused heterocyclic system.
Simple Aromatic Propanamides
3-Chloro-N-(4-methoxyphenyl)propanamide
- Core Structure: No fused heterocycle; direct linkage to 4-methoxyphenyl.
- Crystallography : C=O bond length 1.2326 Å, N–H···O hydrogen bonds, and C–H···O interactions stabilize the lattice .
- Electronic Effects : The methoxy group donates electron density via resonance, contrasting with electron-withdrawing substituents in 7e.
Comparison :
Thiadiazole- and Sulfonyl-Substituted Analogues
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide
- Substituents : Sulfonylphenyl-thiadiazolyl group enhances solubility and hydrogen-bonding capacity.
N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Pyrazole-Containing Analogues
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (4)
- Core Structure : Pyrazole with fluorophenyl and pyridyl substituents.
- Physical Properties : Melting point 117–118°C, yield 67% .
- Steric Effects: Bulky substituents may hinder crystallization, reflected in lower melting points compared to quinazolinones.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility: Quinazolinone derivatives (7d–7f) achieve higher yields (63–70%) compared to pyrazole-based compounds (67%), suggesting that fused heterocycles like thienopyrazol may require optimized conditions .
- Thermal Stability: Chloro and methoxy substituents increase melting points in quinazolinones, whereas bulky groups in pyrazoles reduce thermal stability.
- Crystallographic Behavior: The target compound’s thienopyrazol core likely exhibits unique packing modes, akin to the C–H···O interactions observed in simpler propanamides .
Biological Activity
3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that has attracted attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its diverse biological activities.
- Methoxyphenyl group : This substitution can enhance lipophilicity and biological activity.
- Chlorine atom : The presence of chlorine may influence the compound's reactivity and binding affinity to biological targets.
Research indicates that compounds with thieno[3,4-c]pyrazole cores often exhibit anti-inflammatory , antimicrobial , and anticancer activities. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Interaction with Receptors : It could interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thieno[3,4-c]pyrazole derivatives. For instance:
- A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .
- Another investigation showed that derivatives with methoxy substitutions had enhanced activity against breast cancer cells compared to their unsubstituted counterparts .
Antimicrobial Activity
The antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives has also been documented:
- Research indicated that these compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes.
Case Studies
-
Case Study on Anticancer Effects :
- In vitro studies using human breast cancer cell lines showed that this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range .
- Case Study on Antimicrobial Effects :
Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Thienopyrazole Core Formation : Cyclocondensation of substituted hydrazines with thiophene derivatives under reflux (e.g., ethanol/HCl, 80°C, 12 hours) .
Propanamide Sidechain Introduction : Acylation using 3-chloropropanoyl chloride in anhydrous DCM with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Q. Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) .
- Catalyst Screening : Palladium or copper catalysts improve regioselectivity in cyclization steps .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol/HCl, 80°C | 65–70 | |
| Acylation | DCM, 3-chloropropanoyl chloride | 75–80 | |
| Purification | Hexane/EtOAc (7:3) | >95 |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 10.2 (s, 1H, NH) | |
| ¹³C NMR | δ 168 (C=O) | |
| XRD | Crystallographic CCDC: 862311 |
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Limited in water (<0.1 mg/mL); use DMSO or DMF for stock solutions .
- Thermal Stability : Decomposes at 215°C (DSC data) .
- Hygroscopicity : Low (TGA shows <1% weight gain at 80% RH) .
Advanced Research Questions
Q. What computational methods are used to predict reaction mechanisms or optimize synthetic pathways?
Methodological Answer:
- Quantum Chemical Calculations (DFT) : Identify transition states (e.g., B3LYP/6-311G** level) for acylation steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DCM vs. THF) .
- Machine Learning : Train models on reaction yield datasets to predict optimal catalysts .
Case Study : DFT modeling revealed steric hindrance in the thienopyrazole core as a rate-limiting step, guiding solvent selection (switched from THF to DMF) .
Q. How can pharmacophore mapping guide the analysis of bioactivity, and what molecular targets are plausible?
Methodological Answer:
Q. Table 3: Predicted Bioactivity Profiles
| Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| EGFR | -9.2 | |
| E. coli DHFR | -8.5 |
Q. How should researchers address contradictions between experimental and computational data?
Methodological Answer:
- Validation Workflow :
Example : Discrepancies in predicted vs. observed solubility were resolved by incorporating explicit solvent molecules in MD simulations .
Q. What strategies ensure compound stability under varying storage or reaction conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
